Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, a chloro group, and an ethyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate typically involves multiple steps. One common approach is the reaction of 2-amino-4-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide for cyanation.
Major Products Formed:
Oxidation: 2-amino-4-chloronitrobenzene
Reduction: 2-amino-4-chloroaniline
Substitution: 2-amino-4-cyanobenzene
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl N-(2-bromoethyl)carbamate: Similar structure but with a bromo group instead of chloro.
2-Amino-N-tert-butylbenzamide: Similar backbone but lacks the ethyl carbamate moiety.
Uniqueness: Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPQJQKWDWKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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